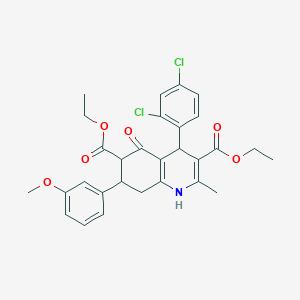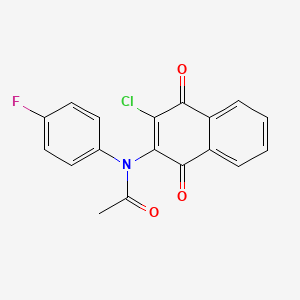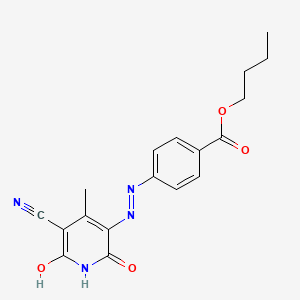![molecular formula C22H18N2O6S B11633323 ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633323.png)
ethyl 2-{(3E)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-etil-4-metil-1,3-tiazol-5-carboxilato de 2-{(3E)-3-[furan-2-il(hidroxi)metilideno]-4,5-dioxo-2-fenilpirrolidin-1-il} es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, que incluyen furano, pirrolidina, tiazol y ésteres. Este compuesto es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y reactividad química.
Métodos De Preparación
La síntesis de 2-etil-4-metil-1,3-tiazol-5-carboxilato de 2-{(3E)-3-[furan-2-il(hidroxi)metilideno]-4,5-dioxo-2-fenilpirrolidin-1-il} generalmente implica reacciones orgánicas de múltiples pasos. La ruta sintética puede incluir los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr a través de una reacción de ciclización que involucra un precursor adecuado.
Introducción de la parte de furano: Este paso puede implicar una reacción de condensación con un derivado de furano.
Formación del anillo de tiazol: Esto se puede lograr a través de una reacción de ciclización que involucra una tioamida y una halocetona.
Esterificación: El paso final involucra la esterificación del grupo ácido carboxílico con etanol en condiciones ácidas.
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de estos pasos sintéticos para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
El 2-etil-4-metil-1,3-tiazol-5-carboxilato de 2-{(3E)-3-[furan-2-il(hidroxi)metilideno]-4,5-dioxo-2-fenilpirrolidin-1-il} puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar furanonas u otros derivados oxidados.
Reducción: Los grupos carbonilo en el anillo de pirrolidina se pueden reducir para formar alcoholes.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleófila para formar amidas u otros derivados.
Hidrólisis: El grupo éster se puede hidrolizar para formar el ácido carboxílico y el alcohol correspondientes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio), nucleófilos (por ejemplo, aminas) y condiciones de hidrólisis ácidas o básicas.
Aplicaciones Científicas De Investigación
El 2-etil-4-metil-1,3-tiazol-5-carboxilato de 2-{(3E)-3-[furan-2-il(hidroxi)metilideno]-4,5-dioxo-2-fenilpirrolidin-1-il} tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Puede exhibir actividades biológicas como propiedades antimicrobianas, antifúngicas o anticancerígenas, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Sus posibles actividades biológicas podrían conducir al desarrollo de nuevos agentes terapéuticos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 2-etil-4-metil-1,3-tiazol-5-carboxilato de 2-{(3E)-3-[furan-2-il(hidroxi)metilideno]-4,5-dioxo-2-fenilpirrolidin-1-il} depende de su actividad biológica específica. Por ejemplo, si exhibe actividad antimicrobiana, puede dirigirse a las paredes celulares bacterianas o a las enzimas involucradas en la síntesis de la pared celular. Si tiene propiedades anticancerígenas, puede interferir con la división celular o inducir apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas tendrían que ser dilucidados a través de investigaciones adicionales.
Comparación Con Compuestos Similares
El 2-etil-4-metil-1,3-tiazol-5-carboxilato de 2-{(3E)-3-[furan-2-il(hidroxi)metilideno]-4,5-dioxo-2-fenilpirrolidin-1-il} se puede comparar con compuestos similares como:
2-etil-4-metil-1,3-tiazol-5-carboxilato de 2-{(3E)-3-[furan-2-il(hidroxi)metilideno]-4,5-dioxo-2-fenilpirrolidin-1-il}: Este compuesto tiene una estructura similar, pero puede diferir en el patrón de sustitución o en los grupos funcionales.
Derivados de furano: Compuestos que contienen el anillo de furano, que pueden exhibir reactividad y actividades biológicas similares.
Derivados de tiazol: Compuestos que contienen el anillo de tiazol, que pueden tener propiedades químicas y aplicaciones similares.
La singularidad del 2-etil-4-metil-1,3-tiazol-5-carboxilato de 2-{(3E)-3-[furan-2-il(hidroxi)metilideno]-4,5-dioxo-2-fenilpirrolidin-1-il} radica en su combinación de grupos funcionales, que puede conducir a una amplia gama de reactividad química y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C22H18N2O6S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H18N2O6S/c1-3-29-21(28)19-12(2)23-22(31-19)24-16(13-8-5-4-6-9-13)15(18(26)20(24)27)17(25)14-10-7-11-30-14/h4-11,16,26H,3H2,1-2H3 |
Clave InChI |
DERGDDRHXTXPLC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633245.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633246.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11633260.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633261.png)
![(6Z)-5-imino-6-(2-methoxybenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633263.png)

![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633271.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11633277.png)
![methyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11633279.png)
![2-(3,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11633288.png)
![(3Z)-1-benzyl-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11633296.png)
![2-(4-benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633305.png)

